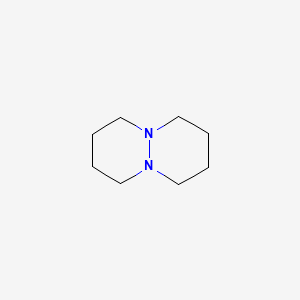
1,6-Diazabicyclo(4.4.0)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diazabicyclo(4.4.0)decane is a bicyclic organic compound with the molecular formula C8H16N2. It is a heterocyclic amine, characterized by a bicyclic structure containing two nitrogen atoms. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry .
Preparation Methods
1,6-Diazabicyclo(4.4.0)decane can be synthesized through several synthetic routes. One common method involves the cyclization of 1,4-diphosphinobutane to form 1,2-diphosphacyclohexane, which then undergoes further reactions to yield this compound . Another method involves the conversion of β-(piperidyl-2)-propionic acid to β-(1-nitrosopiperidyl-2)-propionic acid, followed by reduction and cyclization steps .
Chemical Reactions Analysis
1,6-Diazabicyclo(4.4.0)decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium nitrite, zinc dust, and acetic anhydride . Major products formed from these reactions include derivatives such as 2-cyanomethyl-1,6-diazabicyclo(4.4.0)decane and 2-alkyl derivatives .
Scientific Research Applications
1,6-Diazabicyclo(4.4.0)decane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex multifunctional frameworks . In biology and medicine, it has been studied for its potential antibacterial activities and as a scaffold for the development of novel antibiotics . Additionally, it has applications in the design and synthesis of novel diazabicyclo derivatives with biological activity .
Mechanism of Action
The mechanism of action of 1,6-diazabicyclo(4.4.0)decane involves its interaction with molecular targets and pathways in biological systems. It has been shown to exhibit potent and selective antibacterial activities by targeting specific bacterial enzymes and disrupting their function . The compound’s unique bicyclic structure allows it to interact with these targets effectively.
Comparison with Similar Compounds
1,6-Diazabicyclo(4.4.0)decane can be compared with other similar compounds, such as 1,2-diazabicyclo(4.4.0)decane and 1,6-diphosphabicyclo(4.4.0)decane . While these compounds share a similar bicyclic structure, this compound is unique in its chemical properties and applications. For example, 1,2-diazabicyclo(4.4.0)decane is synthesized from β-(piperidyl-2)-propionic acid and has different reactivity and biological activity .
Properties
CAS No. |
3661-15-2 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octahydropyridazino[1,2-a]pyridazine |
InChI |
InChI=1S/C8H16N2/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H2 |
InChI Key |
RSIWLHLUUQGERP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCCN2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



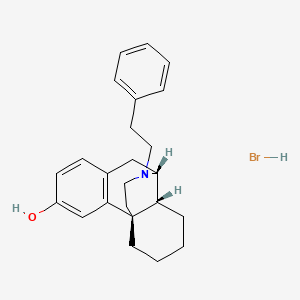
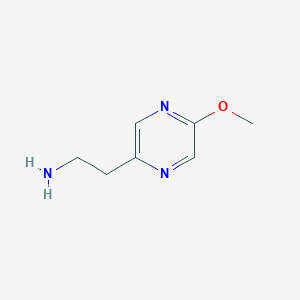
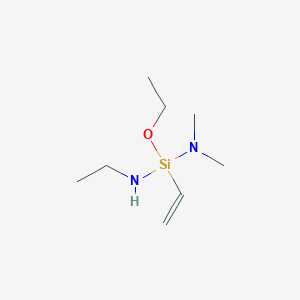
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14171252.png)


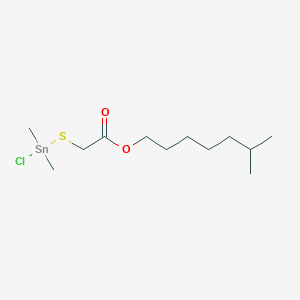
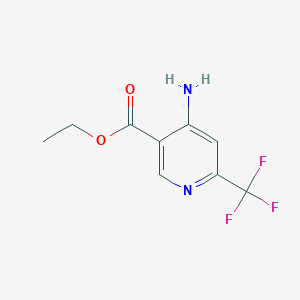
![(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B14171275.png)
![1-Phenyl-2-[2,3,5-trihydroxy-7-methyl-6-(1,6,7-trihydroxy-3-methyl-5-phenacylnaphthalen-2-yl)naphthalen-1-yl]ethanone](/img/structure/B14171278.png)

![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B14171290.png)

